molecular formula C16H20N4O2 B2937649 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034560-03-5

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2937649
CAS RN: 2034560-03-5
M. Wt: 300.362
InChI Key: BUQDKQIGCKYOFX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, and the introduction of the methyl and carboxamide groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would give the molecule a rigid, planar structure. The carboxamide group could participate in hydrogen bonding, which could affect the molecule’s interactions with other compounds .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyrazole and pyridine rings could potentially participate in electrophilic aromatic substitution reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Pharmaceutical Research

This compound, due to its heterocyclic core, has significant potential in drug development. Heterocyclic compounds like this one are known for a wide range of pharmacological activities. They can serve as the foundation for developing new medications with antibacterial, antifungal, antiviral, and anti-inflammatory properties .

Agricultural Chemistry

Compounds with a pyrazole moiety have been utilized in the synthesis of herbicides. Optimization of such molecules can lead to the development of potent herbicides with specific action against problematic weeds, offering a new tool for crop protection .

Antimicrobial Agents

The structural analogs of this compound have shown promise as antimicrobial agents. They can be synthesized and tested against various strains of bacteria and fungi, contributing to the fight against antibiotic resistance .

Anticancer Agents

The pyridine and pyrazole groups present in this compound are often found in molecules with antitumor properties. Research into this compound could lead to the discovery of new anticancer agents, particularly those targeting specific pathways or enzymes within cancer cells .

Neurological Disorders

Given the importance of pyrazole derivatives in medicinal chemistry, this compound could be investigated for its potential effects on neurological disorders. It might interact with brain receptors or enzymes, leading to new treatments for diseases like Alzheimer’s or Parkinson’s .

Metabolic Diseases

The compound’s ability to mimic or inhibit certain metabolic enzymes could make it a candidate for treating metabolic diseases. It could be part of a new class of drugs that manage conditions like diabetes or dyslipidemia .

Insecticidal Research

Pyrazole derivatives have been explored for their insecticidal properties. This compound could be a lead structure for developing new insecticides that target specific receptors in pest species, providing an environmentally friendly pest control method .

Molecular Probes

Due to its unique structure, this compound could serve as a molecular probe in biochemical research. It could bind to specific proteins or nucleic acids, helping to elucidate their function or structure .

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the amplification of all the biological processes that rely on NAD+.

Biochemical Pathways

The activation of NAMPT affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, a crucial cofactor in various biological processes including metabolism and aging. By increasing the activity of NAMPT, the compound boosts the production of NAD+, thereby enhancing these processes.

Pharmacokinetics

It is noted that the compound was optimized to attenuateCYP direct inhibition (DI) , which suggests that the compound has been designed to minimize interactions with cytochrome P450 enzymes and thus potentially improve its pharmacokinetic profile.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in fields such as medicine or agriculture .

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-20-15(2-5-19-20)14-8-12(9-17-11-14)10-18-16(21)13-3-6-22-7-4-13/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQDKQIGCKYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

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